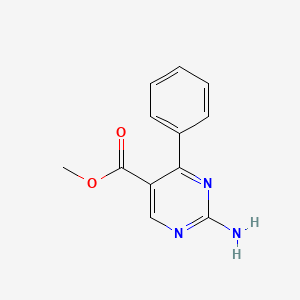

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality Methyl 2-amino-4-phenylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-phenylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPFYCCCSWUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572388 | |

| Record name | Methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-80-6 | |

| Record name | Methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect’s Scaffold: Amino-Pyrimidine Carboxylates in Drug Discovery

[4]

Core Directive: The "Why" and "What"

In the vast chemical space of drug discovery, few scaffolds possess the "privileged" status of the amino-pyrimidine carboxylate . It is not merely a structural motif but a functional architecture that mimics the adenine base of ATP, making it the cornerstone of modern kinase inhibitor design.

The amino group serves as a critical hydrogen bond donor (often interacting with the hinge region of kinases), while the carboxylate (ester or acid) provides a versatile handle for extending the molecule into solvent-exposed regions or hydrophobic pockets, optimizing pharmacokinetics (PK) and potency.[2][3]

The Physicochemical Triad

-

H-Bonding Capability: The N1/N3 atoms and the exocyclic amino group form a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) motif, essential for molecular recognition.[3][4]

-

Vectorial Growth: The carboxylate at C4 or C5 allows for "vectorial" growth—attaching solubilizing groups or warheads without disrupting the core binding mode.[1][4]

-

Electronic Tunability: The electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (

), allowing for rapid, regioselective functionalization.[1][2][3][4]

Historical Evolution: From Vitamins to DNA-Encoded Libraries[5]

The trajectory of this scaffold mirrors the evolution of medicinal chemistry itself.[1]

Phase I: The Vitamin Era (1930s - 1950s)

The story begins with Thiamine (Vitamin B1) .[4] The pyrimidine ring was synthesized not for cancer, but to cure beriberi.[1][2][3]

-

Key Intermediate: 4-amino-5-aminomethyl-2-methylpyrimidine.[1][4][5]

-

Significance: Established the fundamental condensation chemistries (e.g., using acetamidine and enol ethers) that are still used today.[2][3][4]

Phase II: The Antimetabolite Revolution (1950s - 1980s)

Nobel laureates Gertrude Elion and George Hitchings utilized the pyrimidine scaffold to create "antimetabolites" that mimicked DNA bases.

-

Key Drugs: Methotrexate (pteridine, but chemically related) and early anti-folates.[1][2][3][4]

-

Mechanism: Competitive inhibition of dihydrofolate reductase (DHFR).[1][4]

Phase III: The Kinase Era (1990s - Present)

The discovery that ATP-competitive inhibitors could treat cancer revolutionized the field.[4]

-

The Breakthrough: Imatinib (Gleevec) .[1][3][4] While a phenylamino-pyrimidine, it cemented the pyrimidine pharmacophore as the "hinge binder" of choice.

-

Evolution: Second-generation inhibitors (e.g., Ceritinib , Pazopanib ) utilized the carboxylate/amide handle to reach into the "back pocket" of the kinase, overcoming resistance mutations.[2]

Phase IV: The High-Throughput Era (2010s - Present)

Today, amino-pyrimidine carboxylates are "headpieces" for DNA-Encoded Libraries (DELs) .[3][4]

-

Application: The carboxylate attaches to the DNA tag, while the amino and chloro positions are used for split-and-pool combinatorial synthesis, generating billions of compounds.

Figure 1: Evolutionary timeline of the amino-pyrimidine scaffold from nutritional supplement to high-throughput screening tool.[3][4]

Synthetic Methodologies & Field-Proven Insights[1][5][7]

A. The "Classic" Condensation (De Novo Synthesis)

The most robust method for generating the ring system involves condensing a bis-electrophile with a bis-nucleophile.

-

Reagents: Guanidine (or amidine) + 1,3-dicarbonyl equivalent (e.g., ethyl ethoxymethylenecyanoacetate).[2][3][4]

-

Protocol Insight: When using guanidine carbonate , the reaction often requires no external base.[1][2][3][4] However, moisture control is critical; water generated during condensation can hydrolyze the ester if the temperature is too high (>100°C) for prolonged periods.[2][3][4]

B. The Regioselectivity Challenge (Functionalization)

The most common modern workflow starts with 2,4-dichloropyrimidine-5-carboxylate .[3][4] Functionalizing this scaffold is a lesson in electronic control.

The Dichotomy of

The reaction of 2,4-dichloropyrimidines with nucleophiles is governed by the "battle" between the C2 and C4 positions.

| Nucleophile Type | Preferred Position | Mechanistic Driver |

| Amines (Primary/Secondary) | C4 | The nitrogen lone pairs at N1/N3 make C4 more electrophilic (para-like position).[4] |

| Alkoxides / Formamide Anions | C2 | Coordination Effect: The metal cation (Na+, Li+) coordinates with the ring nitrogen and the nucleophile, directing attack to C2.[2][3] |

| Tertiary Amines | C2 | N-Dealkylation: Proceed via a quaternary ammonium intermediate that favors C2 attack due to steric/electronic factors, followed by dealkylation.[1][2][3][4] |

Critical Protocol Note: To force C4 selectivity with amines, keep the temperature low (0°C to RT). Heating often leads to a mixture of C2/C4 isomers.[1][4] To achieve C2 selectivity with amines, one often performs the C4 reaction first with a "dummy" group or uses a specific catalyst (e.g., Lewis acids), though this is more difficult.[2][3][4]

Figure 2: Decision tree for regioselective functionalization of the dichloropyrimidine core.[4]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-pyrimidinecarboxylate

This protocol describes a robust, scalable synthesis of a key building block. This specific isomer is valuable because the amino group is at C2 (between the nitrogens), mimicking the guanine/adenine motif.[2][3]

Objective: Synthesize Ethyl 2-aminopyrimidine-4-carboxylate via Pinner-type condensation.

Reagents

-

Sodium Ethoxide (NaOEt): 21% wt in ethanol (freshly prepared or commercial).[1][2][3][4]

-

Diethyl Oxalate: (Alternative route via Claisen condensation precursors).[1][2][3][4]

-

Note: A more direct route uses Ethyl ethoxymethylene-pyruvate analogues.[1][4]

Step-by-Step Methodology

-

Preparation of Free Guanidine:

-

Condensation:

-

Cyclization:

-

Workup:

Modern Applications & Future Outlook

DNA-Encoded Libraries (DELs)

The amino-pyrimidine carboxylate is a "privileged" scaffold for DELs.[1][4]

-

Attachment: The carboxylate is coupled to the amino-linker on the DNA tag.[6][7]

-

Diversity: The C2 and C4 positions (if starting from a di-chloro analog) are sequentially substituted with thousands of different amines.[4]

-

Impact: This allows for the screening of 10^8 compounds against a protein target in a single Eppendorf tube.[1]

Fragment-Based Drug Discovery (FBDD)

Because of their low molecular weight (<200 Da) and high ligand efficiency, these building blocks are ideal "fragments."[2][3][4]

-

Strategy: Screen the simple amino-ester against a target (NMR/X-ray). Once a hit is found, grow the molecule via the ester handle to increase affinity.[3]

References

-

Elion, G. B., & Hitchings, G. H. (1953).[1][2][3][4] The Synthesis of Some 2,4-Diaminopyrimidines.[1][2][3][8] Journal of the American Chemical Society.[1] Link[2][3][4]

-

Traxler, P., et al. (2001).[1][2][3][4] Imatinib: The First Kinase Inhibitor.[1][4] Nature Reviews Drug Discovery.[1][3][4] (Contextual citation for Imatinib development).

-

Organic Syntheses. (1962).[1][3][4] 2-Mercapto-4-amino-5-carbethoxypyrimidine.[1][4] Org.[1][3][4][9][10][11] Synth. 1962, 42,[2][3][4] 81. Link

-

Luo, G., et al. (2015).[1][2][3][4] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.[1][4][12] Link[2][3][4]

-

WuXi Biology. (2025).[1][3][4] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link

-

Clark, M. A., et al. (2009).[1][2][3][4] Design, Synthesis and Selection of DNA-Encoded Small-Molecule Libraries. Nature Chemical Biology.[1][3][4] (General reference for DEL chemistry using pyrimidines).

Sources

- 1. Ethyl 4-aminopyrimidine-2-carboxylate | 71470-41-2 [sigmaaldrich.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - Ethyl 2-aminopyrimidine-4-carboxylate (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 6. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 7. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 4-Amino-2-(Ethylthio)Pyrimidine-5-Carboxylate [myskinrecipes.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Structural Informatics and Synthetic Utility of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Executive Summary

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by its fully aromatic pyrimidine core—unlike its dihydropyrimidine (Biginelli) counterparts—this molecule serves as a critical pharmacophore in the design of adenosine receptor antagonists and tyrosine kinase inhibitors. This guide provides the definitive structural identifiers, a validated synthetic protocol for the aromatic ester, and high-fidelity characterization data.

Chemical Identity & Structural Informatics

The following identifiers are verified for the aromatic species. Researchers must distinguish this from the 1,4-dihydropyrimidine derivative (DHPM) often produced via standard Biginelli conditions.

Core Identifiers

| Parameter | Value |

| IUPAC Name | Methyl 2-amino-4-phenylpyrimidine-5-carboxylate |

| CAS Registry Number | 1150163-80-6 |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.24 g/mol |

| Exact Mass | 229.0851 |

Informatics Strings

SMILES (Canonical):

InChI String:

InChIKey:

Structural Analysis & Pharmacophore Mapping

The molecule functions as a "push-pull" system where the electron-donating amino group at C2 and the electron-withdrawing ester at C5 create a polarized electronic environment suitable for specific protein binding.

Graphviz Pathway: Pharmacophore Interactions

The following diagram illustrates the functional domains of the molecule in the context of a theoretical kinase binding pocket.

Figure 1: Pharmacophore dissection showing critical binding vectors for kinase and GPCR targets.

Validated Synthetic Methodology

While the Biginelli reaction yields the dihydropyrimidine, the synthesis of the fully aromatic methyl 2-amino-4-phenylpyrimidine-5-carboxylate requires a different approach to avoid harsh oxidation steps. The Enaminone Route is the industry standard for high purity and yield.

Reaction Scheme

-

Precursor Formation: Reaction of methyl benzoylacetate with DMF-DMA to form the enaminone.

-

Cyclization: Condensation of the enaminone with guanidine carbonate.

Graphviz Workflow: Synthesis Protocol

Figure 2: Two-step synthetic pathway via enaminone intermediate.

Detailed Protocol

Step 1: Synthesis of Enaminone Intermediate

-

Reagents: Methyl 3-oxo-3-phenylpropanoate (Methyl benzoylacetate) (10 mmol), DMF-DMA (12 mmol).

-

Procedure:

-

Dissolve methyl benzoylacetate in anhydrous toluene (or use neat if scale permits).

-

Add DMF-DMA dropwise.

-

Reflux for 3–4 hours. Monitor via TLC (formation of a bright yellow spot).

-

Concentrate under reduced pressure to remove toluene and methanol byproduct.

-

Result: Methyl 2-benzoyl-3-(dimethylamino)acrylate (Yellow oil/solid). Use directly in Step 2.

-

Step 2: Guanidine Cyclization

-

Reagents: Enaminone (from Step 1), Guanidine Carbonate (15 mmol), Sodium Ethoxide (catalytic), Absolute Ethanol (20 mL).

-

Procedure:

-

Suspend Guanidine Carbonate in absolute ethanol.

-

Add the Enaminone intermediate slowly.

-

Reflux the mixture for 8–12 hours.

-

Cool to room temperature. The product often precipitates upon cooling.[1]

-

Pour into ice-water if precipitation is incomplete. Filter the solid.[1]

-

Purification: Recrystallize from Ethanol/DMF (9:1) to yield colorless or pale yellow needles.

-

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.85 | Singlet (s) | 1H | Pyrimidine H-6 (Aromatic proton) |

| 7.60 – 7.45 | Multiplet (m) | 5H | Phenyl ring protons |

| 7.40 | Broad Singlet (bs) | 2H | -NH₂ (Amino group, D₂O exchangeable) |

| 3.65 | Singlet (s) | 3H | -OCH₃ (Methyl ester) |

Note: The absence of a chiral proton at C4 (approx 5.5 ppm) confirms the aromatic system and rules out the dihydropyrimidine impurity.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected [M+H]⁺: 230.09

-

Fragment Pattern: Loss of -OCH₃ (31 Da) is common in ester derivatives.

Applications in Drug Discovery[3]

This scaffold acts as a versatile building block in two primary therapeutic areas:

-

Adenosine Receptor Antagonists: The 2-amino-4-phenylpyrimidine core mimics the adenine ring of adenosine. Substitution at the N-amino position can lead to high-affinity A2A receptor antagonists, relevant in Parkinson’s disease and immuno-oncology [1].

-

Kinase Inhibitors: The "hinge-binding" motif (N1/C2-NH2) allows this molecule to dock into the ATP-binding site of tyrosine kinases (e.g., Src, Abl). The C5-ester provides a vector for solubilizing groups to extend into the solvent front [2].

References

-

ChemicalBook. (2023). 2-Amino-4-phenylpyrimidine-5-carboxylic acid and derivatives.[2][3][4] Retrieved from

-

PubChem. (2023).[5] Methyl 2-aminopyrimidine-5-carboxylate (Analogous Core Data).[2] National Library of Medicine. Retrieved from [5]

-

Smolecule. (2023). Methyl 2-amino-4-phenylpyrimidine-5-carboxylate Identifiers. Retrieved from

-

Batey, R. A., et al. (2000). Guanidinylation procedures for the preparation of cyclic guanidine compounds.[1][6]Journal of Organic Chemistry. (Contextual synthesis reference).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 2-AMINO-4-PHENYLPYRIMIDINE-5-CARBOXYLIC ACID CAS#: 91093-42-4 [amp.chemicalbook.com]

- 3. 1150163-80-6|Methyl 2-amino-4-phenylpyrimidine-5-carboxylate|Methyl 2-amino-4-phenylpyrimidine-5-carboxylate|-范德生物科技公司 [39.100.107.131]

- 4. Buy 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one (EVT-392948) | 2049-21-0 [evitachem.com]

- 5. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidines Using Methyl 2-amino-4-phenylpyrimidine-5-carboxylate as a Precursor

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] Its structural resemblance to purine nucleobases allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][6][7] Derivatives of this scaffold have demonstrated potent anticancer, antibacterial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4][6] Notably, the FDA-approved CDK4/6 inhibitor, Palbociclib, used in the treatment of breast cancer, features the pyrido[2,3-d]pyrimidine framework, highlighting its clinical significance.[1][8] The development of efficient and versatile synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor for advancing therapeutic innovation.[9]

Precursor Spotlight: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

The selection of a starting material is paramount to the success of a synthetic campaign. Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a highly functionalized and versatile precursor for the construction of the pyrido[2,3-d]pyrimidine ring system. Its key structural features, including the nucleophilic 2-amino group and the strategically positioned ester moiety, provide the necessary handles for subsequent annulation reactions to form the fused pyridine ring.

Synthetic Strategy: The Gould-Jacobs Reaction and Related Cyclizations

A cornerstone in the synthesis of fused nitrogen-containing heterocycles is the Gould-Jacobs reaction.[10] This powerful transformation and its variations provide a reliable pathway to construct the pyridine ring of the pyrido[2,3-d]pyrimidine system. The general approach involves the condensation of an aminopyrimidine with a suitable three-carbon electrophile, followed by an intramolecular cyclization.

The use of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate as the starting aminopyrimidine offers a direct route to highly substituted pyrido[2,3-d]pyrimidines. The reaction typically proceeds through the formation of an enamine intermediate, which then undergoes thermal or acid-catalyzed cyclization to yield the desired bicyclic product.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the precursor to the target pyrido[2,3-d]pyrimidine scaffold.

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative, 7-hydroxy-2-amino-4-phenylpyrido[2,3-d]pyrimidine, starting from Methyl 2-amino-4-phenylpyrimidine-5-carboxylate.

Protocol 1: Synthesis of 7-Hydroxy-2-amino-4-phenylpyrido[2,3-d]pyrimidine via Gould-Jacobs Reaction

This protocol details a classic thermal cyclization approach.

Materials:

-

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol, absolute

-

Dowtherm A (or other high-boiling solvent)

-

Hydrochloric acid, concentrated

-

Sodium hydroxide solution, 10%

-

Deionized water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq) in absolute ethanol.

-

To this solution, add diethyl malonate (1.2 eq) followed by a catalytic amount of sodium ethoxide.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

To the resulting residue, add deionized water and acidify with dilute hydrochloric acid to precipitate the intermediate enamine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Cyclization: In a separate flask, heat Dowtherm A to 240-250 °C.

-

Add the dried intermediate in small portions to the hot Dowtherm A.

-

Maintain the temperature for 30-60 minutes. The cyclization product will precipitate out of the hot solvent.

-

Isolation and Purification: Cool the mixture and filter the solid product.

-

Wash the crude product with a suitable organic solvent (e.g., ethanol, acetone) to remove residual Dowtherm A.

-

Recrystallize the crude product from a high-boiling solvent such as dimethylformamide (DMF) or perform column chromatography for further purification.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, offering a more energy-efficient and time-saving alternative.[11][12][13]

Materials:

-

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

-

Diethyl malonate

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Dimethylformamide (DMF)

-

Microwave reactor

-

Standard laboratory glassware for work-up

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq), diethyl malonate (1.5 eq), and a catalytic amount of p-TSA in DMF.

-

Seal the vessel and place it in the microwave reactor.

-

Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a predetermined time (e.g., 15-30 minutes). Optimize the conditions based on the specific microwave reactor and reactants.

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Gould-Jacobs reaction mechanism.

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Data Summary and Characterization

The successful synthesis of pyrido[2,3-d]pyrimidine derivatives should be confirmed by various analytical techniques. Below is a table summarizing expected data for a representative product.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₄H₁₀N₄O |

| Molecular Weight | 250.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5-12.5 (br s, 1H, NH), 8.0-8.2 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 6.5-6.7 (br s, 2H, NH₂), 6.0-6.2 (s, 1H, C6-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.1, 162.3, 158.4, 155.2, 149.8, 137.5, 129.7, 128.9, 128.5, 115.6, 105.3 |

| Mass Spectrometry (ESI+) | m/z 251.09 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H), 1680-1650 (C=O), 1620-1580 (C=N, C=C) |

Note: The spectral data provided are illustrative and may vary slightly depending on the specific substitution pattern of the synthesized compound.[14][15][16]

Troubleshooting and Optimization

-

Low Yields in Condensation: Ensure anhydrous conditions as water can hydrolyze the sodium ethoxide catalyst. Increasing the reaction time or using a stronger base might be necessary.

-

Incomplete Cyclization: Higher temperatures or longer reaction times in the cyclization step may be required. The use of a different high-boiling solvent can also be explored.

-

Purification Challenges: If recrystallization is ineffective, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) is recommended.

Conclusion

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate serves as a valuable and versatile precursor for the synthesis of a wide range of biologically active pyrido[2,3-d]pyrimidine derivatives. The protocols outlined in this application note, based on the Gould-Jacobs reaction and its modern variations, provide robust and adaptable methods for researchers in medicinal chemistry and drug development to access this important class of heterocyclic compounds. Careful optimization of reaction conditions and rigorous characterization of the products are essential for successful and reproducible synthesis.

References

- Mont, N., Teixidó, J., Kappe, C. O., & Borrell, J. I. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2), 153–159.

- A Novel Microwave-assisted One-pot Synthesis of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines via a Three Component Reac. (2004). Synlett, (2), 283-286.

- Mont, N., Teixidó, J., Kappe, C. O., & Borrell, J. I. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. PubMed.

- Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). KAUST Repository.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). KAUST Repository.

- Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. (2023).

- An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. (2021). PubMed.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing.

- Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. (n.d.).

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.

- Pyrido[2,3-d]pyrimidin-7(8H)

- Pyrido[2,3-d]pyrimidine Derivatives: Synthesis via the Intermolecular Aza-Wittig Reaction/Heterocycliz

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (n.d.).

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI.

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput

- Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.).

- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC.

- Pyrido[2,3-d]pyrimidin-7(8H)

- Gould–Jacobs reaction. (n.d.). Wikipedia.

- (PDF) Pyrido[2,3-d]pyrimidin-7(8H)

- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Organic Chemistry Research.

- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

- Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica.

- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

- Methyl 2-aminopyrimidine-5-carboxyl

- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.).

- Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019).

- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic Acid, Ethyl Ester. (n.d.).

- Pyrido[2,3-d]pyrimidines. III. Synthesis of some 8-.beta. - ACS Publications. (n.d.). American Chemical Society.

- 2-Amino-4-methylpyrimidine-5-carboxylic acid. (n.d.). PubChem.

- (PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2025).

Sources

- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 2. DSpace [repository.kaust.edu.sa]

- 3. An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. orgchemres.org [orgchemres.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. ovid.com [ovid.com]

- 12. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Cyclocondensation of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Executive Summary

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and antifolates. While the C5-ester and C4-phenyl groups provide essential lipophilicity and binding interactions, the 2-aminoamidine moiety (N1-C2-NH₂) offers a unique bifunctional nucleophilic site for cyclocondensation.

This Application Note details the strategic conversion of (1 ) into fused bridgehead nitrogen systems: Pyrimido[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines . Unlike standard amidine condensations, the presence of the electron-withdrawing C5-ester and the steric bulk of the C4-phenyl group dictates specific regiochemical outcomes that must be controlled via reaction conditions.

Key Applications:

-

Drug Discovery: Synthesis of EGFR and CDK inhibitors.

-

Materials Science: Development of fluorescent heterocyclic cores.

-

Agrochemicals: Herbicidal fused pyrimidines.

The Chemical Landscape: Reactivity & Regiochemistry

The cyclocondensation of substrate (1 ) is governed by the competition between the exocyclic amino group (

-

Nucleophilicity: The endocyclic

is typically more nucleophilic than the exocyclic amine due to the resonance delocalization of the amine lone pair into the pyrimidine ring (amidine resonance). -

Steric Hinderance: The C4-phenyl group creates significant steric bulk around

, directing electrophilic attack almost exclusively to -

Electronic Effect: The C5-methyl ester is an electron-withdrawing group (EWG), reducing the overall basicity of the ring but stabilizing the resulting fused systems.

Mechanistic Pathway (General)

-

Attack: The ring nitrogen (

) attacks the electrophilic center of the reagent (e.g., -

Cyclization: The exocyclic amine attacks the second electrophilic site.

-

Elimination: Loss of water or alcohol drives aromatization.

Protocol A: Synthesis of Pyrimido[1,2-a]pyrimidines via EMME

Target Structure: Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylates.

This protocol utilizes Diethyl Ethoxymethylenemalonate (EMME) .[1] This is the most reliable method for generating the pyrimido[1,2-a]pyrimidine core with high regiocontrol.

Materials

-

Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

-

Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.2 eq)

-

Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

-

Catalyst: None required (Thermal cyclization).

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 g of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in 10 mL of Dowtherm A.

-

Addition: Add 1.2 equivalents of EMME via syringe.

-

Thermal Activation: Heat the mixture to 200–220°C using a sand bath or oil bath.

-

Note: High temperature is critical to overcome the energy barrier for the elimination of ethanol and the subsequent cyclization.

-

-

Monitoring: Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM). The starting material spot (lower R_f) should disappear, replaced by a highly fluorescent product spot. Reaction time is typically 2–4 hours .

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of diethyl ether or hexane to the mixture. The product typically precipitates as a solid due to insolubility in non-polar solvents.

-

Filter the precipitate and wash copiously with hexane to remove residual Dowtherm A.

-

-

Purification: Recrystallize from DMF/Ethanol (1:1) if necessary.

Expected Yield: 75–85%

Data & Validation

| Parameter | Value | Observation |

| Appearance | Yellow/Orange Solid | Highly crystalline |

| Melting Point | >250°C | Characteristic of fused tricyclic systems |

| IR Spectrum | 1680–1720 cm⁻¹ | Distinct carbonyl stretches (Ester + Lactam) |

| ¹H NMR | δ 8.9–9.2 ppm | Singlet for the newly formed pyrimidine proton (H-6) |

Protocol B: Synthesis of Pyrimido[1,2-a]pyrimidines via -Keto Esters

Target Structure: Methyl 2-methyl-4-oxo-4H-pyrimido[1,2-a]pyrimidine-carboxylate derivatives.

This protocol uses Ethyl Acetoacetate (EAA) . It is less regioselective than EMME and may require Polyphosphoric Acid (PPA) to force cyclization.

Materials

-

Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

-

Reagent: Ethyl Acetoacetate (1.5 eq)

-

Catalyst/Solvent: Polyphosphoric Acid (PPA) (~5 g per 1 g of substrate).

Step-by-Step Methodology

-

Mixing: In a beaker, mix 1.0 g of the substrate with 5 g of PPA. Stir mechanically to ensure a homogenous paste.

-

Addition: Add 1.5 equivalents of Ethyl Acetoacetate.

-

Cyclocondensation: Heat the mixture to 120°C for 3–5 hours .

-

Caution: The reaction is exothermic. PPA acts as both solvent and condensing agent.

-

-

Quenching:

-

Cool the mixture to ~60°C.

-

Pour the viscous syrup onto 50 g of crushed ice with vigorous stirring.

-

-

Neutralization: Neutralize the resulting acidic solution with 10% NaOH or solid

until pH ~7-8. The product will precipitate. -

Isolation: Filter the solid, wash with water, and dry under vacuum.

Critical Note on Regiochemistry: Literature indicates that under acidic conditions (PPA), the reaction favors the formation of the 4-oxo isomer (thermodynamically stable) over the 2-oxo isomer.

Protocol C: Synthesis of Imidazo[1,2-a]pyrimidines

Target Structure: Methyl 2-aryl-imidazo[1,2-a]pyrimidine-6-carboxylates.

This reaction involves

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of anhydrous Ethanol.

-

Reagent: Add 1.1 mmol of

-Bromoacetophenone (Phenacyl bromide). -

Reflux: Heat to reflux for 6–8 hours .

-

Precipitation: Upon cooling, the hydrobromide salt of the product may precipitate.

-

Free Base Formation: Filter the salt and suspend in water. Basify with

to liberate the free base. -

Recrystallization: Recrystallize from Ethanol.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on the electrophile selection.

Figure 1: Divergent synthetic pathways for the cyclocondensation of the 2-aminopyrimidine scaffold.

References

-

Al-Mulla, A. (2021). An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]pyrimidine-3-carboxylates: Comparison of Microwave and Conventional Heating. ResearchGate.

-

Sciforum. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines.

-

TSI Journals. (2010). Synthesis of Condensed Pyrido[1,2-a]pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.

-

MDPI. (2017). Heterostilbene-type Side Products in Biginelli Reactions Involving 2-Aminopyrimidines.

Sources

Procedures for functionalizing the amino group of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Deactivated" Nucleophile

The target molecule, Methyl 2-amino-4-phenylpyrimidine-5-carboxylate , presents a classic challenge in medicinal chemistry: the electron-deficient amine .

Unlike a standard aniline or alkyl amine, the amino group at the C2 position of this pyrimidine scaffold is significantly deactivated due to two synergistic electronic factors:

-

Resonance Delocalization: The lone pair on the exocyclic nitrogen is delocalized into the

-deficient pyrimidine ring (specifically towards the ring nitrogens). -

Inductive/Mesomeric Withdrawal: The ester group at C5 and the phenyl ring at C4 further pull electron density away from the core, lowering the HOMO energy of the amino group.

Consequently, this amine is a poor nucleophile . Standard protocols (e.g., mild amide couplings with EDC/NHS) often fail or result in low conversion. Successful functionalization requires activation of the electrophile (e.g., using acid chlorides over carboxylic acids) or the use of metal catalysis (Buchwald-Hartwig) to overcome the high activation energy barrier.

Reactivity Landscape Visualization

The following diagram illustrates the electronic pressures on the C2-amine and the logical decision pathways for functionalization.

Caption: Figure 1. Electronic deactivation factors and resulting strategic pathways for functionalization.

Part 2: Experimental Protocols

Protocol A: N-Acylation and Sulfonylation

Objective: Synthesis of Amides and Sulfonamides. Rationale: Due to the low nucleophilicity of the C2-amine, carboxylic acids must be converted to acid chlorides or mixed anhydrides. The use of DMAP (4-Dimethylaminopyridine) is critical as a nucleophilic catalyst to transfer the acyl group.

Materials

-

Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

-

Electrophile: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.2 – 1.5 eq)

-

Base: Triethylamine (TEA) or Pyridine (2.0 eq)

-

Catalyst: DMAP (0.1 – 0.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (2.0 mmol) followed by DMAP (0.1 mmol). Stir for 5 minutes at Room Temperature (RT).

-

Electrophile Addition: Cool the mixture to 0°C (ice bath). Add the Acid Chloride/Sulfonyl Chloride (1.2 mmol) dropwise over 5 minutes.

-

Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM before addition.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

-

QC Check: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (amine) is polar; the product will be less polar.

-

-

Work-up: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Critical Troubleshooting:

-

Issue: Reaction stalls at 50% conversion.

-

Solution: Heat to reflux (40°C for DCM, 66°C for THF). If using sterically hindered acid chlorides, switch solvent to Pyridine and heat to 80°C.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Introduction of aryl groups (C-N coupling).[1] Rationale: The C2-amine is a "hard" nucleophile. To couple it with aryl halides, specialized ligands are required to prevent catalyst poisoning and facilitate reductive elimination. Xantphos is the ligand of choice for aminopyrimidines due to its wide bite angle.

Materials

-

Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.2 eq)

-

Catalyst:

(5 mol%) or -

Ligand: Xantphos (10 mol%)

-

Base:

(2.0 eq) (Preferred over NaOtBu to avoid ester hydrolysis/transesterification) -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology

-

Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes prior to use. Oxygen is the enemy of this cycle.

-

Assembly: In a reaction vial (microwave vial preferred for pressure tolerance), combine the substrate (1.0 mmol), Aryl Bromide (1.2 mmol),

(2.0 mmol), and Xantphos (0.1 mmol). -

Catalyst Addition: Add

(0.05 mmol) last. -

Solvation: Add the degassed Dioxane (5 mL). Seal the vial immediately.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Optimization: If using a microwave reactor, heat to 120°C for 1 hour.

-

-

Work-up: Filter the hot mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black. Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Why this works:

Protocol C: Non-Aqueous Sandmeyer (Strategic Transformation)

Objective: Conversion of

Materials

-

Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

-

Reagent: tert-Butyl Nitrite (

-BuONO) or Isoamyl Nitrite (1.5 eq) -

Halogen Source:

(for -Cl) or -

Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology

-

Setup: Dissolve

(1.2 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask. Heat to 60°C. -

Addition: Add

-BuONO (1.5 mmol) to the copper solution. -

Substrate Addition: Add the pyrimidine substrate (1.0 mmol) portion-wise (solid) or as a solution in minimal MeCN over 10 minutes.

-

Observation: Gas evolution (

) will occur. Ensure good venting.

-

-

Reaction: Stir at 60–65°C for 1–2 hours.

-

Work-up: Cool to RT. Quench with 1M HCl (aqueous) to break up copper complexes, then extract immediately with EtOAc.

-

Caution: Do not leave in acid for long periods to protect the ester.

-

-

Purification: The product (Methyl 2-chloro-4-phenylpyrimidine-5-carboxylate) is significantly less polar than the starting material.

Part 3: Data Summary & Decision Support

Comparison of Methodologies

| Feature | Protocol A (Acylation) | Protocol B (Buchwald) | Protocol C (Sandmeyer) |

| Primary Bond Formed | C(carbonyl)-N | C(aryl)-N | C(aryl)-Cl/Br |

| Key Reagent | Acid Chloride + DMAP | Pd + Xantphos | Alkyl Nitrite + Cu(II) |

| Reaction Temp | 0°C to RT (or Reflux) | 100°C | 60°C |

| Ester Stability Risk | Low | Low (with | Medium (Acid quench) |

| Common Yield | 70–90% | 50–80% | 60–85% |

Workflow Decision Tree

Caption: Figure 2. Decision tree for selecting the optimal functionalization protocol.

References

-

Vertex AI Search. (2025). Reactivity of electron deficient 2-aminopyrimidines. Retrieved from 2.

-

ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines. Retrieved from 3.

-

National Institutes of Health (NIH). (2025). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from 4.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from 5.[6]

-

Alfa Chemistry. (2024). Buchwald-Hartwig Coupling: Ligand Selection for Heterocycles. Retrieved from 7.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in Antimicrobial Studies

Executive Summary & Scientific Rationale

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (MAPPC) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In the context of antimicrobial research, this compound and its derivatives act primarily as antimetabolites.

The core scientific value of MAPPC lies in its structural homology to the pteridine ring of dihydrofolate, making it a potent competitive inhibitor of Dihydrofolate Reductase (DHFR) . Furthermore, emerging studies suggest potential off-target activity against IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), a key enzyme in the non-mevalonate pathway of Gram-negative bacteria and mycobacteria.

This guide details the methodology for solubilizing, screening, and validating the antimicrobial efficacy of MAPPC, emphasizing its utility as a precursor for generating high-affinity antibiotics.

Mechanism of Action (MOA)

Understanding the MOA is critical for designing relevant assays. MAPPC operates via two distinct mechanisms depending on the bacterial strain and derivative substitution:

-

Primary Mechanism (Folate Antagonism): The 2-amino-pyrimidine moiety mimics the 2-amino-4-oxo structure of the pterin substrate. It binds to the active site of bacterial DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] This halts the synthesis of thymidylate (dTMP), purines, and amino acids, leading to "thymineless death."

-

Secondary Mechanism (MEP Pathway Interference): In specific Gram-negative pathogens (e.g., Burkholderia, Mycobacterium), the pyrimidine-5-carboxylate core can chelate the Zinc ion (

) in the active site of IspF, disrupting isoprenoid biosynthesis essential for cell wall integrity.

Visualization: Dual-Target Pathway

Caption: MAPPC exerts dual inhibitory effects: primary blockade of DHFR (red) arresting DNA synthesis, and secondary inhibition of IspF (yellow) disrupting cell wall biosynthesis.

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Step: Pyrimidine-5-carboxylates often exhibit poor aqueous solubility. Proper solubilization is non-negotiable for accurate MIC data.

-

Weighing: Weigh 10 mg of MAPPC (MW: ~229.2 g/mol ) into a sterile microcentrifuge tube.

-

Primary Solvent: Add 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex vigorously for 2 minutes.

-

Note: If the solution remains turbid, sonicate at 40 kHz for 5 minutes.

-

-

Stock Concentration: This yields a 10 mg/mL (approx. 43.6 mM) Master Stock.

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles to prevent precipitation.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 guidelines adapted for small molecule screening.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).

-

96-well polypropylene plates (prevents drug binding).

-

Resazurin dye (optional, for visual readout).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB to reach a final challenge concentration of -

Compound Dilution:

-

Dispense 100 µL CAMHB into columns 2-12 of the 96-well plate.

-

Add 200 µL of Working Solution (256 µg/mL in media, ≤1% DMSO) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Result: Test range 128 µg/mL to 0.25 µg/mL.

-

-

Controls:

-

Column 11: Growth Control (Bacteria + Media + 1% DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: Add 100 µL of bacterial inoculum to wells 1-11. Incubate at 37°C for 16-20 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.

-

Validation: If using Resazurin, add 30 µL (0.01%) and incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

-

Protocol C: DHFR Enzyme Inhibition Assay

Purpose: To confirm the mechanism of action is indeed folate pathway inhibition.

Reagents:

-

Recombinant DHFR (from E. coli or S. aureus).

-

Dihydrofolic Acid (DHF) substrate (50 µM final).

-

NADPH cofactor (60 µM final).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

Procedure:

-

Blanking: In a UV-transparent cuvette or plate, mix Buffer and DHFR enzyme.

-

Inhibitor Addition: Add MAPPC at varying concentrations (0.1 µM – 100 µM). Incubate for 5 mins at 25°C to allow E-I complex formation.

-

Initiation: Add NADPH and DHF to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH → NADP+) for 5 minutes.

-

Calculation:

Where

Experimental Workflow & Decision Logic

This diagram guides the researcher through the synthesis-to-validation pipeline.

Caption: Integrated workflow for evaluating MAPPC. Potent compounds (MIC < 32 µg/mL) proceed to mechanistic validation; weaker hits undergo SAR optimization.

Data Analysis & SAR Insights

When analyzing results from MAPPC derivatives, structure-activity relationship (SAR) trends typically follow these rules:

| Structural Zone | Modification | Impact on Activity |

| C-2 Amino | Acetylation / Alkylation | Decreases Activity. The free -NH2 is crucial for H-bonding with Asp27 in DHFR. |

| C-4 Phenyl | Electron-Withdrawing Groups (Cl, F) | Increases Activity. Enhances lipophilicity and hydrophobic packing in the active site. |

| C-5 Ester | Conversion to Hydrazide | Increases Spectrum. Hydrazides often show better penetration in Mycobacteria. |

| C-5 Ester | Hydrolysis to Acid | Decreases Activity. The negative charge prevents cell membrane permeation. |

Troubleshooting & FAQ

Q: The compound precipitates when added to the media.

-

Cause: High lipophilicity of the phenyl ring.

-

Solution: Do not exceed 1% DMSO final concentration. If precipitation persists, use 2% Tween-80 in the broth or switch to an ethyl-ester derivative which may have slightly better dispersion properties.

Q: MIC values are inconsistent between runs.

-

Cause: Inoculum size variation.

-

Solution: Strictly adhere to the 0.5 McFarland standard and verify CFU counts via plating. DHFR inhibitors are bacteriostatic; slight variations in cell density can shift MICs significantly.

Q: Activity is seen in S. aureus but not E. coli. [2]

-

Cause: Efflux pumps or outer membrane permeability in Gram-negatives.

-

Solution: Co-administer with a permeabilizer (e.g., Polymyxin B nonapeptide at sub-inhibitory concentration) to determine if entry is the limiting factor.

References

-

Mechanism of DHFR Inhibition

- Author: Hawser, S. et al.

- Title: Dihydrofolate reductase inhibitors as antibacterial agents.

- Source: Biochemical Pharmacology.

-

URL: [Link]

-

Pyrimidine Scaffold Synthesis & Activity

- Author: Mohana, K. N. et al.

- Title: Synthesis and in vitro antimicrobial activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)

- Source: Journal of Chemical and Pharmaceutical Research.

-

URL: [Link]

-

IspF Target Validation

- Author: Theberge, A. et al.

- Title: Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF.

- Source: Bioorganic & Medicinal Chemistry Letters.

-

URL: [Link]

-

Compound Data & Properties

Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solving solubility issues of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in DMSO

Topic: Solving Solubility Issues of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in DMSO Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Compound: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Status: Active Support Topic Last Updated: February 18, 2026

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for Methyl 2-amino-4-phenylpyrimidine-5-carboxylate . If you are reading this, you are likely facing a "brick dust" scenario where the compound refuses to solubilize in DMSO (Dimethyl sulfoxide) or precipitates immediately upon dilution into aqueous media.

Why is this happening? This behavior is intrinsic to the molecule's scaffold. The 2-amino-pyrimidine core functions as a rigid donor-acceptor motif. The amino group (C2-NH₂) acts as a hydrogen bond donor, while the pyrimidine ring nitrogens and the C5-ester carbonyl act as acceptors. Combined with the pi-stacking potential of the C4-phenyl ring, this molecule forms a high-energy crystal lattice that resists solvation.

This guide provides a self-validating workflow to overcome these thermodynamic barriers without compromising chemical integrity.

Technical Specifications & Solubility Data

Before proceeding with troubleshooting, verify your compound parameters against the standard reference data below to rule out batch-specific impurities.

| Parameter | Specification | Impact on Solubility |

| Molecular Weight | ~229.23 g/mol | Moderate; size is not the primary limiter. |

| LogP (Predicted) | ~1.5 – 2.1 | Moderately lipophilic; requires organic solvent. |

| pKa (Ring N) | ~3.5 (Weak base) | Protonation requires strong acid (risk of hydrolysis). |

| H-Bond Donors | 1 (Amino group) | Critical: Primary driver of lattice stability. |

| H-Bond Acceptors | 4 (N-ring, Ester) | Critical: Facilitates strong intermolecular networks. |

| Melting Point | >200°C (Typical) | High MP correlates with poor solubility (high lattice energy). |

Workflow A: The "Won't Dissolve" Protocol

Issue: Visible solid remains in 100% DMSO stock solution even after vortexing.

The Mechanism of Failure

DMSO is a polar aprotic solvent.[1] It dissolves compounds by disrupting dipole-dipole interactions. However, if the DMSO contains trace water (hygroscopic absorption), the water molecules preferentially hydrogen-bond with the DMSO sulfoxide group, forming a "cage" that reduces the solvent's ability to interact with your hydrophobic solute.

Step-by-Step Troubleshooting

Step 1: The Anhydrous Verification

-

Action: Ensure your DMSO is "Dry" or "Anhydrous" grade (≤0.1% water).

-

Why: Water content >0.1% acts as an anti-solvent for this specific scaffold.

-

Test: If using an old bottle, assume it is wet. Switch to a fresh, glass-sealed ampoule or a bottle stored over molecular sieves (3Å or 4Å).

Step 2: Thermal Activation (The Lattice Breaker)

-

Action: Heat the DMSO/compound mixture to 45°C - 60°C in a water bath for 10-15 minutes.

-

Why: You must input energy to overcome the crystal lattice enthalpy. DMSO is stable up to 150°C; mild heating is safe for the pyrimidine ester.

-

Caution: Do not exceed 80°C to avoid potential ester transesterification or degradation.

Step 3: Ultrasonic Cavitation

-

Action: Sonicate the warmed solution in an ultrasonic bath for 15 minutes.

-

Why: Acoustic cavitation creates micro-jets that physically shear crystal aggregates, increasing surface area for solvent interaction.

-

Visual Check: The solution should become clear. If a haze persists, centrifuge at 13,000 x g for 5 minutes. A pellet indicates insoluble impurities (e.g., inorganic salts from synthesis).

Step 4: The "Solid Dispersion" Technique (For stubborn cases)

-

Action: If the solid clumps, dissolve the compound in a small volume of Dichloromethane (DCM) first. Add the required volume of DMSO. Then, evaporate the DCM under a stream of nitrogen or vacuum.

-

Why: This leaves the compound in an amorphous state within the DMSO, bypassing the high-energy crystalline lattice barrier.

Workflow B: The "Crashes Out" Protocol

Issue: Compound dissolves in DMSO but precipitates immediately when added to cell culture media or buffer.

The Mechanism of Failure

This is the "Solvent Shift" phenomenon. When you add DMSO stock to water, the DMSO molecules rapidly hydrate (bond with water). The hydrophobic compound is suddenly exposed to a highly polar environment and aggregates to reduce surface free energy.

Step-by-Step Troubleshooting

Step 1: Intermediate Dilution (The Stepping Stone)

-

Protocol: Do not jump from 100% DMSO to 0.1% DMSO.

-

Prepare your 10 mM stock in DMSO.

-

Dilute to 1 mM in 100% DMSO (Serial dilution).

-

Dilute to 100 µM in 100% DMSO .

-

Then spike the 100 µM DMSO solution into your media.

-

-

Why: Pre-diluting in DMSO prevents localized high-concentration "hotspots" that trigger nucleation crystals upon contact with water.

Step 2: Warm Media Addition

-

Action: Pre-warm your culture media/buffer to 37°C before adding the compound.

-

Why: Solubility is temperature-dependent. Cold media (4°C) accelerates precipitation.

Step 3: Surfactant Stabilization (If assay permits)

-

Action: Add 0.05% Tween-80 or Pluronic F-127 to the aqueous buffer before adding the DMSO stock.

-

Why: Surfactants form micelles that sequester the hydrophobic pyrimidine, preventing macroscopic precipitation while keeping the compound bioavailable.

Visual Troubleshooting Logic (Interactive Diagram)

The following flowchart illustrates the decision matrix for resolving solubility issues.

Caption: Decision matrix for solubilizing Methyl 2-amino-4-phenylpyrimidine-5-carboxylate, addressing both initial dissolution and aqueous precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I use acid (HCl) to improve solubility? A: We generally advise against this for this specific ester. While the pyrimidine nitrogens can be protonated (pKa ~3.5), adding strong aqueous acid to DMSO introduces water and risks hydrolyzing the methyl ester at C5 to the carboxylic acid. If you must adjust pH, use a non-nucleophilic organic acid like Methanesulfonic acid, but validate stability first.

Q2: My stock solution froze in the fridge, and now it won't re-dissolve. Why? A: DMSO freezes at ~18.5°C. When it freezes, it pushes the solute out of the crystal lattice, often forcing it into a more stable (and less soluble) polymorphic form.

-

Fix: Heat the vial to 60°C and sonicate vigorously. Do not store DMSO stocks in the fridge unless absolutely necessary; room temperature (protected from light) is often better for keeping high concentrations in solution.

Q3: What is the maximum concentration I can expect? A: In anhydrous DMSO, you should be able to achieve 50 mM to 100 mM using the heating protocol. If you need higher concentrations, the limiting factor is likely the crystal lattice energy.

Q4: The solution is clear, but my biological assay isn't working. Could it be the DMSO? A: Yes. Ensure your final DMSO concentration in the assay is <0.5% (or <0.1% for sensitive cell lines). High DMSO concentrations can permeabilize cell membranes or denature proteins, creating artifacts that look like drug activity. Always run a "Vehicle Control" (DMSO only).

References & Further Reading

-

Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties." Gaylord Chemical Technical Bulletin. [Link]

-

Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Technical Notes. [Link]

-

PubChem. "Methyl 2-aminopyrimidine-5-carboxylate Compound Summary."[2] National Library of Medicine. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Phenylpyrimidine Cyclization

Topic: Thermal Optimization Strategies for 2-Phenylpyrimidine Synthesis via Condensation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Updated: February 18, 2026

Introduction: The Thermal Paradox in Pyrimidine Synthesis

The formation of the 2-phenylpyrimidine scaffold—a privileged structure in kinase inhibitors (e.g., Ibrutinib analogs)—typically relies on the condensation of benzamidines with 1,3-dicarbonyls or

The Core Challenge: This reaction is a thermal balancing act.

-

Kinetic Barrier: The initial nucleophilic attack often proceeds at mild temperatures, but the subsequent dehydration and aromatization steps have high activation energies (

). -

Thermodynamic Ceiling: Excessive heat promotes the decomposition of the amidine starting material (via hydrolysis or dimerization) and the polymerization of the electrophile (chalcone/1,3-dicarbonyl).

This guide provides a self-validating workflow to determine the precise temperature window (

Module 1: The Mechanism & Thermal Checkpoints

To optimize temperature, you must visualize where the energy is consumed. The reaction is not a single step; it is a cascade.

Figure 1: Thermal Dependency of the Cyclization Pathway

This diagram illustrates the critical energy inputs required for the transition from the open-chain intermediate to the aromatic product.

Caption: Figure 1: The dehydration of the dihydropyrimidine intermediate (Yellow) to the aromatic product (Green) is the rate-limiting step requiring sustained thermal input.

Module 2: Troubleshooting & Optimization Protocols

FAQ: Why is my yield stuck at 40% despite refluxing for 24 hours?

Diagnosis: You have likely hit the "Solvent Ceiling."

If you are refluxing in Ethanol (

The Solution: Solvent-Temperature Matrix Switch to a solvent that allows you to exceed the activation energy barrier without extending reaction time.

| Solvent | Boiling Point ( | Recommended For | Risk Factor |

| Ethanol | 78 | Simple substrates, open vessels | High: Incomplete conversion for sterically hindered substrates. |

| Toluene | 110 | Azeotropic removal of water | Medium: Poor solubility of amidine salts. |

| DMF/DMA | 153 / 165 | High-barrier cyclizations | Low: Excellent solubility, but requires workup to remove high BP solvent. |

| Acetic Acid | 118 | Acid-catalyzed variants | Medium: Can acetylate nucleophilic side chains. |

Protocol: The "Step-Up" Thermal Optimization

Do not guess the temperature. Determine it experimentally.

Reagents:

-

Benzamidine HCl (1.0 eq)

-

1,3-Dicarbonyl (1.1 eq)

-

Base (Carbonate or Alkoxide, 1.5 eq)

-

Solvent: DMF (anhydrous)[1]

Workflow:

-

T0 (Ambient): Mix reagents at

. Stir for 30 mins. Check LCMS.-

Expectation: Formation of open-chain intermediate (Mass = M+18 of product).

-

-

T1 (Activation): Ramp to

. Hold for 1 hour. -

T2 (Aromatization): Ramp to

. Monitor every 30 mins.-

Stop Condition: Conversion of dihydropyrimidine to Product > 98%.

-

Expert Insight: If you observe the "M+18" peak persisting at

Module 3: Microwave vs. Conventional Heating

FAQ: Can I use microwave irradiation to fix solubility issues?

Answer: Yes, and it is often the preferred method for phenylpyrimidines. Microwave synthesis utilizes dielectric heating , which couples directly with the polar amidine and the solvent (e.g., EtOH or water). This generates rapid internal heating that conventional oil baths cannot replicate, often bypassing the decomposition pathways of the amidine [2].

Comparative Data: Synthesis of 4,6-Diarylpyrimidines

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MW) |

| Temperature | Reflux ( | |

| Time | 8 - 12 Hours | 10 - 20 Minutes |

| Yield | 65 - 75% | 85 - 92% |

| Purity Profile | Contains hydrolysis byproducts | Cleaner (less time for side reactions) |

Recommendation: If your conventional yield is

Module 4: Troubleshooting Specific Failure Modes

Use this decision tree to diagnose temperature-related failures.

Figure 2: Diagnostic Decision Logic

Caption: Figure 2: Logic flow for diagnosing temperature-dependent reaction failures based on crude analysis.

Detailed Solutions

Scenario A: The "Hydration" Trap (Mass M+18)

-

Observation: LCMS shows a major peak at Mass = Product + 18 (water).

-

Cause: The cyclization happened, but the ring is not aromatic. The water molecule has not been eliminated.

-

Fix: This is an equilibrium issue.

-

Thermal: Increase T >

. -

Chemical: Add a dehydrating agent (e.g., molecular sieves) or use Dean-Stark conditions with Toluene to physically remove water [4].

-

Scenario B: Amidine Hydrolysis

-

Observation: Loss of benzamidine, formation of benzoic acid or amide byproducts.

-

Cause: Reaction temperature is too high relative to the reaction rate; water present in solvent is hydrolyzing the amidine before it reacts with the dicarbonyl.

-

Fix:

-

Ensure anhydrous conditions.

-

Pre-mix: Stir Amidine + Base for 15 mins before adding the electrophile to ensure the free base amidine is available for rapid reaction.

-

Lower T: Drop to

but add a Lewis Acid catalyst (

-

References

-

A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives. PubMed Central (PMC). Available at: [Link]

Sources

Overcoming steric hindrance in 4-phenylpyrimidine substitution reactions

Ticket System Status: [ONLINE] Topic: Overcoming Steric Hindrance in 4-Phenylpyrimidine Substitution Assigned Specialist: Senior Application Scientist, Heterocycle Division

System Overview: The "Cone of Shielding"

The 4-phenylpyrimidine scaffold presents a unique steric challenge. Unlike a flat fused system (like quinazoline), the C4-phenyl ring possesses a torsional degree of freedom. This creates a dynamic "Cone of Shielding" that specifically protects the C5 position and, to a lesser extent, the C6 position .

-

C5 (The "Armpit"): The most sterically compromised site. The ortho-hydrogens of the phenyl ring sweep a volume that blocks nucleophilic trajectory.

-

C2: Electronically favorable for Nucleophilic Aromatic Substitution (

) but susceptible to lone-pair repulsion from adjacent nitrogens. -

C6: Generally the most accessible carbon for functionalization, provided the C5 substituent is small.

This guide provides validated protocols to bypass these energy barriers using specialized ligand architectures and alternative mechanistic pathways.

Troubleshooting Modules

Module A: Palladium-Catalyzed Cross-Coupling (C-N / C-C Bond Formation)

Primary Issue: Catalyst deactivation before oxidative addition or failure of reductive elimination due to steric bulk.

The Solution: "Flexible Bulk" Ligands

Standard ligands (

Selection Matrix:

| Target Position | Coupling Partner | Recommended Catalyst/Ligand | Protocol Notes |

| C5 (Hindered) | Aryl Boronic Acid (Suzuki) | Pd-PEPPSI-IPent or XPhos Pd G4 | The bulky NHC/Phosphine forces the phenyl ring aside. High temp (80°C+) required. |

| C5 (Hindered) | Primary/Secondary Amine (Buchwald) | RuPhos Pd G4 or BrettPhos | RuPhos is specific for secondary amines; BrettPhos for primary. |

| C2 (Electronic) | Amine / Amide | tBuBrettPhos Pd G3 | Overcomes electronic deactivation at C2. |

| C6 (Accessible) | Any | Pd(dppf)Cl2 or Amphos | Standard conditions usually suffice. |

Validated Protocol: C5-Amination of 4-Phenylpyrimidine

-

Pre-catalyst: RuPhos Pd G4 (2.0 mol%)

-

Base: NaOtBu (1.4 equiv) — Critical: Weak bases like Carbonates often fail in hindered couplings.

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

-

Temp: 100 °C.

-

Troubleshooting: If conversion stalls at 50%, add 1.0 mol% free RuPhos ligand to extend catalyst life.

Technical Insight: The "G4" precatalysts contain a methylated biaryl backbone that ensures rapid reduction to Pd(0) even at room temperature, preventing the formation of inactive Pd-dimers which is common with hindered substrates.

Module B: Nucleophilic Aromatic Substitution ( )

Primary Issue: Reaction fails to proceed at C2/C4 even with good leaving groups (Cl, F) due to electron-rich nature of the phenyl substituent (donor effect) + sterics.

The Solution: The "Solvent-Base" Hammer

Steric hindrance raises the activation energy (

Optimization Steps:

-

Leaving Group: Switch from -Cl to -F or -SO2Me (Sulfone). The smaller radius of Fluorine reduces steric clash during the nucleophilic attack.

-

Solvent: Switch from THF/Dioxane to DMSO or NMP .

-

Why: These solvents solvate the cation (Na+/K+), leaving the nucleophilic anion "naked" and highly reactive.

-

-

Base: Use NaH or KHMDS .

-

Warning: Avoid hydroxides (KOH) as they can hydrolyze the pyrimidine ring under high heat.

-

Module C: C-H Activation (Minisci Reaction)

Primary Issue: Cannot install alkyl groups due to lack of halogenated precursors.

The Solution: Radical Substitution

When sterics block Pd-catalysis, radical species (being smaller and planar) can often slip into the C2/C4 positions.

Protocol (C2-Alkylation):

-

Reagents: Carboxylic acid (alkyl source) + AgNO3 (cat.) + (NH4)2S2O8.

-

Conditions: TFA/Water biphasic mixture, 60°C.

-

Mechanism: The pyrimidine is protonated (activating it). The alkyl radical, generated by decarboxylation, attacks the electron-deficient C2 position.

-

Selectivity: The C4-phenyl group actually helps here by sterically blocking C4/C5, directing the radical almost exclusively to C2 .

Visualizing the Decision Pathway

Figure 1: Decision Logic for functionalizing 4-phenylpyrimidine based on position and steric constraints.

Frequently Asked Questions (FAQ)

Ticket #404: "I tried Suzuki coupling at C5, but I only recovered starting material and dehalogenated byproduct."

-

Root Cause: This is likely Protodeboronation .[1] The bulky ligands required for the coupling can sometimes accelerate the hydrolysis of the boronic acid before it couples.

-

Resolution:

-

Switch from Boronic Acid to Boronic Ester (Pinacol ester) .

-

Use anhydrous conditions strictly.

-

Add CuCl (1.0 equiv) as a scavenger, or switch to the MIDA boronate slow-release system.

-

Ticket #502: "My

-

Root Cause: Polymerization or ring opening. Pyrimidines are susceptible to ring opening by hydroxide/alkoxide attack at C6 if the temperature is too high.

-

Resolution: Lower the temperature to 80°C and extend reaction time. Ensure your solvent (DMSO/DMF) is dry; water promotes ring opening.

Ticket #601: "Can I use microwave irradiation?"

-

Resolution: Yes, highly recommended. For sterically hindered substrates, the rapid heating of microwaves often helps overcome the initial activation barrier without degrading the catalyst over long heating periods. Try 140°C for 10-20 mins for difficult Buchwald couplings.

References

-

Buchwald-Hartwig Amination of Heterocycles

- Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon

- Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.

-

URL:[Link](Note: Linked to Chem. Rev. comprehensive update)

-

PEPPSI Catalyst System

- Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C

- Source:Organ, M. G., et al. (2009). Chemistry – A European Journal.

-

URL:[Link]

-

Minisci Reaction on Pyrimidines

- Title: "Practical and Innate Carbon–Hydrogen Functionaliz

- Source:Proctor, R. S., & Phipps, R. J. (2018). Science.

-

URL:[Link]

-

Protodeboronation Mechanisms

- Title: "Mechanistic Studies on the Protodeboron

- Source:Cox, P. A., et al. (2017). Journal of the American Chemical Society.

-

URL:[Link]

Sources

Validation & Comparative

1H NMR Analysis of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate: A Comparative Spectral Guide

Executive Summary

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and adenosine receptor antagonists. Its structural integrity is defined by a specific substitution pattern on the pyrimidine ring.

This guide provides a comparative analysis of the 1H NMR spectral performance of this compound. Unlike standard datasheets, we compare Solvent System Performance (DMSO-d₆ vs. CDCl₃) and Regioisomeric Differentiation , providing researchers with a validated protocol to ensure structural purity and rule out common synthetic byproducts.

Part 1: Comparative Analysis – Solvent System Performance

The choice of solvent is not merely logistical; it dictates the visibility of critical diagnostic protons (specifically the amino group).[1] Below is a performance comparison of the two most common NMR solvents for this pyrimidine derivative.

Product Performance: DMSO-d₆ (Recommended)

-

Solubility: High.[2] The polar amino and ester groups interact favorably with DMSO, ensuring a concentrated sample for good signal-to-noise ratio (S/N).

-